4-(Pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
4-(Pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a pyrimidin-2-ylsulfanylmethyl substituent at the 4-position of the piperidine ring, protected by a tert-butoxycarbonyl (Boc) group. This compound is structurally significant in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules targeting enzymes or receptors. The sulfanyl (-S-) linkage and pyrimidine moiety may confer unique electronic and steric properties, influencing solubility, stability, and binding interactions.
Properties
IUPAC Name |
tert-butyl 4-(pyrimidin-2-ylsulfanylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-15(2,3)20-14(19)18-9-5-12(6-10-18)11-21-13-16-7-4-8-17-13/h4,7-8,12H,5-6,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMTUFGLJQVTGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CSC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701128410 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(2-pyrimidinylthio)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701128410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353977-22-6 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(2-pyrimidinylthio)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353977-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(2-pyrimidinylthio)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701128410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate amine and a β-dicarbonyl compound.
Introduction of the Sulfanylmethyl Group: The sulfanylmethyl group can be introduced via a nucleophilic substitution reaction.
Piperidine Ring Formation: The piperidine ring can be formed through a cyclization reaction.
Esterification: The final step involves esterification to introduce the tert-butyl ester group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions varying based on the specific reagents.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Alkanes, alcohols, and amines.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
4-(Pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It can be utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 4-(Pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Differences
- Sulfanyl vs. This difference impacts membrane permeability and target engagement in biological systems.
- Heterocyclic Moieties : Pyrimidine (in target, ) vs. pyrazole (in ) substituents modulate electronic properties. Pyrimidine’s electron-deficient nature may favor interactions with aromatic residues in enzymes, while brominated pyrazole in could enhance reactivity in cross-coupling reactions.
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s higher molecular weight (~331 vs. 257–352 g/mol in analogs) suggests moderate solubility in organic solvents. The carboxymethylamino analog (C12H22N2O4) includes a carboxylic acid group, drastically increasing hydrophilicity compared to sulfanyl- or bromo-containing derivatives.
- Stability : Boc-protected analogs (all listed) exhibit improved stability under basic conditions, critical for storage and synthetic applications.
Biological Activity
4-(Pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound exhibits significant biological activity, particularly in the context of enzyme inhibition and modulation of cellular signaling pathways. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.35 g/mol. The compound features:
- A piperidine ring , which contributes to its pharmacological properties.
- A pyrimidine moiety linked via a sulfanylmethyl group, enhancing its reactivity and biological interactions.
- A tert-butyl ester group , which may influence solubility and bioavailability.
The biological activity of this compound primarily involves:
- Enzyme inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling, potentially affecting pathways related to cancer and inflammation.
- Protein interactions : Its structure allows it to interact with various proteins, modulating their activity and influencing downstream signaling cascades.
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of this compound on several cancer cell lines (e.g., MCF-7 for breast cancer). The compound showed an IC50 value of approximately 15 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
- Enzyme Inhibition Assays : In vitro assays demonstrated that the compound effectively inhibits the activity of protein kinases associated with cancer progression. For instance, it inhibited the phosphorylation of specific substrates by more than 70% at concentrations below 10 µM .
- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 20 µg/mL, suggesting potential utility in treating bacterial infections .
Structural Comparisons
Comparative analysis with similar compounds reveals unique features of this compound that may contribute to its biological activity:
| Compound Name | Key Features |
|---|---|
| 4-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl) | Contains a chloro group enhancing reactivity. |
| 3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl) | Similar structure but different substitution patterns. |
| 4-(4-Methyl-pyrimidin-2-ylsulfanylmethyl) | Exhibits different electronic properties affecting activity. |
Q & A
Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, including nucleophilic substitution and oxidation. Key steps include:
- Nucleophilic substitution : Linking the pyrimidine and piperidine moieties via a sulfanylmethyl (-SCH2-) bridge under controlled pH and solvent conditions (e.g., DMF or THF) .
- tert-Butyl ester protection : Introducing the tert-butyloxycarbonyl (Boc) group to protect the piperidine nitrogen, requiring anhydrous conditions and catalysts like DMAP .
- Optimization : Reaction temperatures (typically 0–60°C) and solvent polarity significantly affect yield. For example, higher polarity solvents improve solubility but may reduce selectivity. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry, such as the tert-butyl group (δ ~1.4 ppm) and pyrimidine proton environments (δ 6.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]+ at ~390 m/z) and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Basic: How should researchers handle and store this compound to ensure stability?
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation of the sulfanyl group .
- Stability Risks : Hydrolysis of the Boc group occurs under acidic/alkaline conditions. Avoid aqueous environments unless intentional deprotection is performed .
Advanced: How can contradictions in reported biological activities of this compound and its analogs be resolved?
Contradictions often arise from:
- Structural variations : Substituents on the pyrimidine ring (e.g., chloro vs. methyl groups) alter target binding. For example, 6-chloro derivatives show higher enzyme inhibition than methyl analogs .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (7.4 vs. 6.5) affect activity. Standardize assays using reference inhibitors and control compounds .
- Data normalization : Use internal standards (e.g., β-galactosidase) in dose-response studies to minimize variability .
Advanced: What strategies optimize the synthetic pathway for scalability without compromising purity?
- Flow chemistry : Continuous flow reactors improve mixing and heat transfer for sulfanylmethyl linkage formation, reducing side products .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in Boc protection steps .
- In-line analytics : Implement real-time FTIR or Raman spectroscopy to monitor reaction progress and automate purification .
Advanced: How does the substitution pattern on the pyrimidine ring influence reactivity and biological interactions?
- Electron-withdrawing groups (e.g., Cl) : Increase electrophilicity of the pyrimidine ring, enhancing nucleophilic attack in SNAr reactions. This improves binding to cysteine residues in enzyme active sites .
- Steric effects : Bulky substituents (e.g., methylsulfanyl) reduce binding affinity to flat hydrophobic pockets (e.g., kinase ATP-binding sites). Compare with analogs like 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-1-carboxylate, which shows 10-fold higher IC50 in kinase assays .
- Hydrogen bonding : Pyrimidine N-atoms participate in H-bonding with targets like dihydrofolate reductase. Modifying substituents alters this interaction, as seen in antimicrobial vs. antitumor analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
